7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one
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Overview
Description
7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring.
Preparation Methods
The synthesis of 7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the use of visible light to generate trifluoromethyl radicals, which then react with the naphthyridine precursor . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents for other transformations. Major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and binding selectivity, allowing it to interact effectively with biological molecules. The pathways involved in its action depend on the specific application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds. These compounds share the trifluoromethyl group, which imparts similar properties, but differ in their core structures and specific applications. The uniqueness of this compound lies in its naphthyridine ring, which provides distinct chemical and biological properties .
Similar Compounds
- Trifluoromethyl ketones
- Trifluoromethylated aromatic compounds
- Trifluoromethylalkenes
- Trifluoromethylated diazo compounds
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and applications make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C9H7F3N2O |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-6-5(4-14-7)1-2-13-8(6)15/h3-4H,1-2H2,(H,13,15) |
InChI Key |
GBZDPVJTMCCWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NC=C21)C(F)(F)F |
Origin of Product |
United States |
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